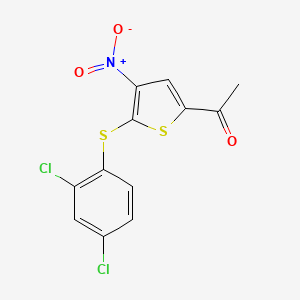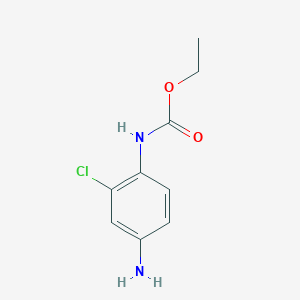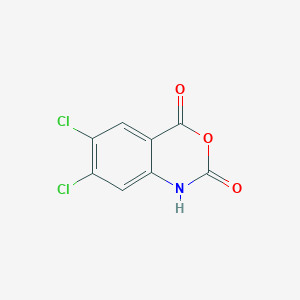
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propene chain with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL typically involves the reaction of 4-fluorobenzaldehyde with allyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The use of continuous flow reactors can further improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propene chain can be reduced to form the corresponding saturated alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of 3-(4-Fluorophenyl)-2-propenal or 3-(4-Fluorophenyl)-2-propanoic acid.
Reduction: Formation of 3-(4-Fluorophenyl)-propan-1-ol.
Substitution: Formation of 3-(4-Methoxyphenyl)-2-propene-1-ol.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-2-propene-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2-propene-1-ol: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methoxyphenyl)-2-propene-1-ol: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL imparts unique chemical properties, such as increased electronegativity and stability, compared to its analogs with other substituents. This makes it particularly valuable in applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H9FO |
|---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2 |
InChI-Schlüssel |
BJVFNYWWCGKVNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CCO)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [(4,5-dihydro-2-furanyl)oxy]trimethyl-](/img/structure/B8607542.png)










